Cas no 2361635-01-8 (2-Bromo-3,4-dimethylbenzenesulfonyl chloride)

2-Bromo-3,4-dimethylbenzenesulfonyl chloride is a sulfonyl chloride derivative used as a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonate esters. Its bromo and methyl substituents enhance reactivity and selectivity in electrophilic aromatic substitution and coupling reactions. The compound is valued for its stability under controlled conditions and its ability to introduce sulfonyl functional groups into target molecules. It is commonly employed in pharmaceutical and agrochemical research for constructing complex molecular frameworks. Proper handling is required due to its moisture sensitivity and potential reactivity with nucleophiles. Storage under inert conditions is recommended to maintain purity and performance.
2-Bromo-3,4-dimethylbenzenesulfonyl chloride structure
2361635-01-8 structure
Product Name:2-Bromo-3,4-dimethylbenzenesulfonyl chloride
CAS No:2361635-01-8
MF:C8H8BrClO2S
MW:283.569919586182
CID:6500235
PubChem ID:139026637
Update Time:2025-05-20

2-Bromo-3,4-dimethylbenzenesulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • EN300-7431092
    • 2-bromo-3,4-dimethylbenzene-1-sulfonyl chloride
    • 2-Bromo-3,4-dimethylbenzenesulfonyl chloride
    • 2361635-01-8
    • Inchi: 1S/C8H8BrClO2S/c1-5-3-4-7(13(10,11)12)8(9)6(5)2/h3-4H,1-2H3
    • InChI Key: DJODEUUTZKRQPF-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC(C)=C1C)S(=O)(=O)Cl

Computed Properties

  • Exact Mass: 281.91169g/mol
  • Monoisotopic Mass: 281.91169g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 42.5Ų

2-Bromo-3,4-dimethylbenzenesulfonyl chloride Pricemore >>

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Additional information on 2-Bromo-3,4-dimethylbenzenesulfonyl chloride

Introduction to 2-Bromo-3,4-dimethylbenzenesulfonyl chloride (CAS No: 2361635-01-8)

2-Bromo-3,4-dimethylbenzenesulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No) 2361635-01-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural features, including a bromine substituent and a sulfonyl chloride functional group, make it a versatile building block for medicinal chemists and synthetic organic chemists.

The structure of 2-Bromo-3,4-dimethylbenzenesulfonyl chloride consists of a benzene ring substituted with two methyl groups at the 3rd and 4th positions, a bromine atom at the 2nd position, and a sulfonyl chloride group at the 1st position. This arrangement imparts distinct reactivity patterns that are exploited in synthetic chemistry. The presence of the sulfonyl chloride group allows for facile nucleophilic substitution reactions, making it an excellent precursor for introducing sulfonamide functionalities into target molecules. Additionally, the bromine atom provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.

In recent years, 2-Bromo-3,4-dimethylbenzenesulfonyl chloride has been extensively studied for its potential applications in drug discovery. One notable area of research involves its use in the synthesis of sulfonamide-based inhibitors. Sulfonamides are a class of heterocyclic compounds that exhibit broad-spectrum biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. The structural motif of 2-Bromo-3,4-dimethylbenzenesulfonyl chloride is particularly useful in generating sulfonamides with specific pharmacophores that enhance binding affinity to biological targets.

Recent studies have highlighted the utility of 2-Bromo-3,4-dimethylbenzenesulfonyl chloride in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are frequently targeted in oncology research. By modifying the substituents on the benzene ring and leveraging the reactivity of the sulfonyl chloride group, researchers have been able to design potent inhibitors with improved selectivity and reduced toxicity. For instance, derivatives of 2-Bromo-3,4-dimethylbenzenesulfonyl chloride have been shown to inhibit specific kinases involved in cancer progression by disrupting aberrant signaling networks.

The synthesis of 2-Bromo-3,4-dimethylbenzenesulfonyl chloride typically involves multi-step organic transformations starting from commercially available precursors. A common synthetic route includes bromination of 3,4-dimethylaniline followed by sulfonylation using chlorosulfonic acid or mesyl chlorides. The reaction conditions must be carefully controlled to ensure high yield and purity, as side reactions can lead to undesired byproducts. Advances in catalytic systems and green chemistry principles have enabled more efficient and sustainable synthetic methods for this compound.

In industrial applications, 2-Bromo-3,4-dimethylbenzenesulfonyl chloride is often used in large-scale preparations for pharmaceutical intermediates. Its stability under storage conditions and compatibility with various reaction conditions make it a preferred choice for bulk synthesis. Quality control measures are essential to ensure that the final product meets stringent purity standards required for pharmaceutical use. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to verify the identity and purity of 2-Bromo-3,4-dimethylbenzenesulfonyl chloride.

The biological activity of derivatives derived from 2-Bromo-3,4-dimethylbenzenesulfonyl chloride has been explored in preclinical models. These studies have demonstrated promising results in modulating various disease pathways. For example, sulfonamide analogs have shown efficacy in inhibiting bacterial enzymes involved in drug resistance mechanisms. Additionally, some derivatives have exhibited anti-inflammatory effects by targeting cyclooxygenase (COX) enzymes or inhibiting inflammatory cytokine production.

The future prospects for 2-Bromo-3,4-dimethylbenzenesulfonyl chloride in drug development are vast. With ongoing advancements in synthetic methodologies and computational chemistry, new derivatives with enhanced properties can be rapidly designed and synthesized. Furthermore, interdisciplinary approaches combining organic chemistry with computational biology are expected to accelerate the discovery of novel therapeutic agents based on this scaffold.

In conclusion,2-Bromo-3,4-dimethylbenzenesulfonyl chloride (CAS No: 2361635-01-8) is a valuable intermediate with significant potential in pharmaceutical research. Its unique structural features enable diverse synthetic applications, particularly in generating sulfonamide-based compounds with therapeutic relevance. As research continues to uncover new biological targets and synthetic strategies,2-Bromo-3,4-dimethylbenzenesulfonyl chloride is poised to remain a cornerstone compound in medicinal chemistry.

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